3-amino-N-tert-butylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

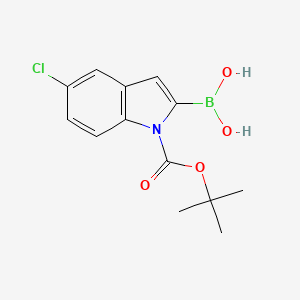

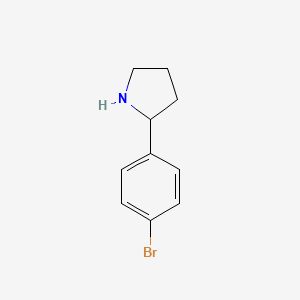

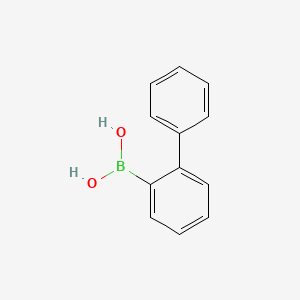

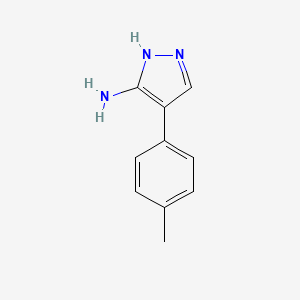

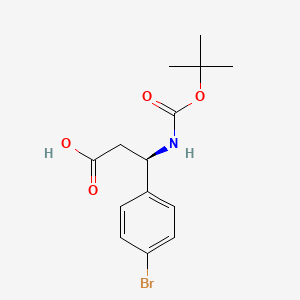

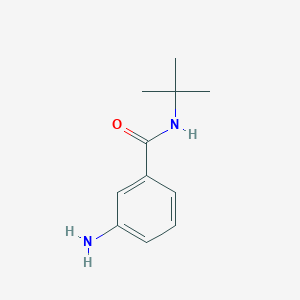

3-amino-N-tert-butylbenzamide is a chemical compound that is part of a broader class of benzamides which are derivatives of benzoic acid. These compounds are characterized by the presence of an amide functional group attached to the benzene ring. The tert-butyl group attached to the nitrogen of the amide function indicates that this compound has steric bulk, which could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related N-tert-butylbenzamide derivatives can be achieved through various methods. For instance, N-tert-butanesulfinyl imines, which are closely related to N-tert-butylbenzamides, can be prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This method provides a wide range of highly enantioenriched amines, which suggests that a similar approach could be used to synthesize 3-amino-N-tert-butylbenzamide with high enantiomeric purity .

Molecular Structure Analysis

The molecular structure of N-tert-butylbenzamide derivatives can be complex due to the presence of bulky tert-butyl groups. These groups can induce steric hindrance, which may affect the overall conformation and reactivity of the molecule. For example, in the case of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, the tert-butyl groups are disordered due to rotation around the C-N bonds, which is a structural characteristic that could be relevant to 3-amino-N-tert-butylbenzamide as well .

Chemical Reactions Analysis

The tert-butyl group in N-tert-butylbenzamide derivatives can influence the chemical reactions these compounds undergo. For example, the tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for the addition of various nucleophiles and can be cleaved after nucleophilic addition . This suggests that the tert-butyl group in 3-amino-N-tert-butylbenzamide may also play a role in facilitating certain reactions, such as nucleophilic substitutions or additions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-N-tert-butylbenzamide can be inferred from related compounds. The presence of the tert-butyl group is likely to increase the molecular weight and steric bulk, affecting the solubility and melting point of the compound. Additionally, the amino group could participate in hydrogen bonding, influencing the compound's solubility in polar solvents and its boiling point. The tert-butyl group may also impart volatility to the compound due to its branched structure .

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Organic Compound Research

3-Amino-N-tert-butylbenzamide has applications in chemical synthesis and the study of organic compounds. For example, it has been used in the synthesis of different compounds, such as 1,2,3-benzotriazine-4-(3H)-ones, demonstrating its versatility in chemical reactions under various conditions (Yan et al., 2016). Additionally, it has been involved in the creation of fluorescent organic compounds, where its properties aid in the study of emission enhancement mechanisms in condensed states (Li et al., 2015).

2. Analytical Chemistry and Sensing Applications

In analytical chemistry, derivatives of 3-Amino-N-tert-butylbenzamide have been used in developing sensing mechanisms. For instance, its use in the detection of adenosine phosphates through facilitated ion transfer processes highlights its role in creating sensitive analytical tools (Qian et al., 2004). This application is significant for biochemical and medical research where precise detection of biomolecules is crucial.

3. Involvement in Pharmacological Research

In pharmacological research, 3-Amino-N-tert-butylbenzamide derivatives have been studied for their potential therapeutic effects. For example, compounds structurally similar to 3-Amino-N-tert-butylbenzamide have been investigated for their antidiabetic properties through PPARα/γ dual activation, indicating its relevance in developing new medications (Jung et al., 2017).

4. Applications in Material Science

This compound also finds applications in material science, particularly in the development of nanosheets and other nanostructured materials. The ability to form structured arrangements at the nanoscale is valuable for creating materials with specific physical and chemical properties (Zhang et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-N-tert-butylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAJHGGHYYPVTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404062 |

Source

|

| Record name | 3-amino-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-tert-butylbenzamide | |

CAS RN |

25900-62-3 |

Source

|

| Record name | 3-amino-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.